molecular formula C8H14N2O B8683043 2-Oxazolamine, N-butyl-4-methyl- CAS No. 57067-38-6

2-Oxazolamine, N-butyl-4-methyl-

Cat. No.: B8683043
CAS No.: 57067-38-6
M. Wt: 154.21 g/mol
InChI Key: BCXXNJCHMPDNCU-UHFFFAOYSA-N
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Description

2-Oxazolamine, N-butyl-4-methyl- is a substituted oxazolamine derivative characterized by a five-membered oxazole ring containing an amine group at position 2, a methyl group at position 4, and a butyl substituent on the nitrogen atom. Oxazolamines are of interest in medicinal and agricultural chemistry due to their bioactivity, including roles as intermediates in drug synthesis and stimulant analogs .

Properties

CAS No.

57067-38-6

Molecular Formula

C8H14N2O

Molecular Weight

154.21 g/mol

IUPAC Name

N-butyl-4-methyl-1,3-oxazol-2-amine

InChI

InChI=1S/C8H14N2O/c1-3-4-5-9-8-10-7(2)6-11-8/h6H,3-5H2,1-2H3,(H,9,10)

InChI Key

BCXXNJCHMPDNCU-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=NC(=CO1)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares structural features and key physicochemical parameters of 2-Oxazolamine, N-butyl-4-methyl- with its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents CAS Number Key Properties
2-Oxazolamine, N-butyl-4-methyl- Not explicitly provided Inferred ~184.2* N-butyl, 4-methyl Not available Likely moderate lipophilicity
4-Methyl-1,3-oxazol-2-amine C₄H₆N₂O 98.11 4-methyl 35629-70-0 Low molecular weight, polar
4,4'-DMAR (4-methylaminorex) C₁₂H₁₆N₂O 204.27 4-methyl, 4-methylphenyl 1595 (DEA) Controlled substance, stimulant
2-Oxazolamine, 4-(4-chlorophenyl) C₉H₇ClN₂O 194.62 4-(4-chlorophenyl) 68101-25-7 Higher lipophilicity due to Cl
2-Oxazolamine, N-butyl-4-(4-chlorophenyl) C₁₃H₁₅ClN₂O 250.73 N-butyl, 4-(4-chlorophenyl) 61883-64-5 High molecular weight, hydrophobic

*Estimated based on structural similarity to 4-methyl-1,3-oxazol-2-amine with a butyl group.

Key Observations :

  • Substituent Effects : The N-butyl group in 2-Oxazolamine, N-butyl-4-methyl- increases lipophilicity compared to simpler analogs like 4-methyl-1,3-oxazol-2-amine. This may enhance membrane permeability in biological systems .
  • Electrochemical Behavior : Substituted oxazolamines exhibit distinct electrochemical oxidation profiles. For example, 2-oxazolamine derivatives form conductive products upon oxidation, unlike thiazolamine analogs, which lose conductivity .

Pharmacological and Regulatory Profiles

  • 4,4'-DMAR: A Schedule I controlled substance with stimulant properties akin to aminorex.
  • However, the absence of an aromatic substituent (e.g., phenyl) may reduce potency compared to 4,4'-DMAR .

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